molecular formula C21H21ClN2O4S B2710101 8-(4-chlorobenzenesulfonyl)-N,N-diethyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-amine CAS No. 866895-20-7

8-(4-chlorobenzenesulfonyl)-N,N-diethyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-amine

Cat. No.: B2710101
CAS No.: 866895-20-7
M. Wt: 432.92
InChI Key: CUYNRCPJOCVLFO-UHFFFAOYSA-N
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Description

8-(4-chlorobenzenesulfonyl)-N,N-diethyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-amine is a complex organic compound that belongs to the class of sulfonyl-containing heterocycles. This compound is characterized by its unique structure, which includes a quinoline core fused with a dioxin ring and substituted with a sulfonyl group and a chlorophenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-chlorobenzenesulfonyl)-N,N-diethyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Dioxin Ring: The dioxin ring can be introduced via a cyclization reaction involving a diol and an appropriate electrophile.

    Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base such as pyridine.

    Chlorophenyl Substitution: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a chlorophenyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

8-(4-chlorobenzenesulfonyl)-N,N-diethyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Chlorophenyl halide in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

8-(4-chlorobenzenesulfonyl)-N,N-diethyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 8-(4-chlorobenzenesulfonyl)-N,N-diethyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-(4-bromophenyl)sulfonyl-N,N-diethyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-amine
  • 8-(4-methylphenyl)sulfonyl-N,N-diethyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-amine
  • 8-(4-fluorophenyl)sulfonyl-N,N-diethyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-amine

Uniqueness

The uniqueness of 8-(4-chlorobenzenesulfonyl)-N,N-diethyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

8-(4-chlorophenyl)sulfonyl-N,N-diethyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O4S/c1-3-24(4-2)21-16-11-18-19(28-10-9-27-18)12-17(16)23-13-20(21)29(25,26)15-7-5-14(22)6-8-15/h5-8,11-13H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYNRCPJOCVLFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=NC2=CC3=C(C=C21)OCCO3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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